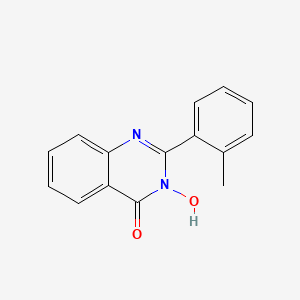

3-hydroxy-2-(2-methylphenyl)-4(3H)-quinazolinone

Description

3-Hydroxy-2-(2-methylphenyl)-4(3H)-quinazolinone is a heterocyclic compound characterized by a quinazolinone core with substitutions at positions 2 and 3. The compound’s structure features a 2-methylphenyl group at position 2 and a hydroxyl group at position 3, which significantly influences its physicochemical and biological properties. Quinazolinones are synthesized via methods such as the Niementowski reaction, involving cyclization of anthranilic acid derivatives with formamide or other carbonyl sources . This compound is of interest due to its structural similarity to bioactive derivatives reported in antimicrobial, anti-inflammatory, and anticancer studies .

Properties

IUPAC Name |

3-hydroxy-2-(2-methylphenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-10-6-2-3-7-11(10)14-16-13-9-5-4-8-12(13)15(18)17(14)19/h2-9,19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHHTHAUEORWFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

Cyclocondensation reactions between anthranilic acid derivatives and amines or aldehydes represent a classical route to quinazolinones. For 3-hydroxy-2-(2-methylphenyl)-4(3H)-quinazolinone, this method involves the use of 2-aminobenzoic acid derivatives and 2-methylbenzaldehyde under acidic conditions.

Reaction Mechanism and Optimization

In a protocol analogous to the synthesis of 3-(3-hydroxyphenyl)-2-methylquinazolin-4(3H)-one, 2-aminobenzoic acid reacts with 2-methylbenzaldehyde in glacial acetic acid. The aldehyde undergoes condensation with the amine to form an imine intermediate, followed by cyclization to yield the quinazolinone core. The hydroxyl group at position 3 is introduced via nucleophilic displacement using hydroxylamine or a hydroxyl-containing amine. Key parameters include:

- Temperature : Reflux conditions (100–120°C) to drive cyclization.

- Catalyst : Acetic acid or oxalic acid to facilitate imine formation.

- Reaction Time : 4–6 hours for complete conversion.

Representative Procedure

A mixture of 2-aminobenzoic acid (5 mmol), 2-methylbenzaldehyde (5.5 mmol), and hydroxylamine hydrochloride (6 mmol) in acetic acid (10 mL) is refluxed for 4 hours. The precipitate is filtered, washed with ethanol, and recrystallized to yield the product (62–76% yield).

Organocatalytic Multi-Component Reactions

Organocatalysis offers a sustainable route to quinazolinones, avoiding transition metals. The target compound is accessible via a one-pot reaction of isatoic anhydride, 2-methylbenzaldehyde, and hydroxylamine using oxalic acid as a catalyst.

Reaction Design and Substrate Scope

As demonstrated in Scheme 16C of Chen et al., isatoic anhydride (55 ) reacts with aldehydes (58 ) and ammonium acetate (62 ) under oxalic acid catalysis to form 2,3-dihydroquinazolinones. Adapting this protocol, 2-methylbenzaldehyde replaces generic aldehydes, and hydroxylamine substitutes ammonium acetate to introduce the 3-hydroxy group.

Optimized Conditions

Post-Synthetic Hydroxylation

Hydroxylation of pre-formed 2-(2-methylphenyl)quinazolin-4(3H)-one provides an alternative route. This method involves oxidizing the N–H group at position 3 using hydrogen peroxide or tert-butyl hydroperoxide.

Comparative Analysis of Methods

| Method | Yield (%) | Catalyst | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Cyclocondensation | 62–76 | Acetic acid | 4–6 h | High substrate flexibility |

| Organocatalysis | 68–82 | Oxalic acid | 2 h | Eco-friendly, column-free |

| Post-Synthetic Oxidation | 55–65 | H₂O₂ | 3 h | Uses stable intermediates |

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The hydroxyl group at position 3 enables electrophilic substitution. Key reactions include:

Chlorination

- Reagents : POCl₃, SOCl₂, or trichloroisocyanuric acid (TCCA) with catalytic DMF.

- Conditions : Heating under reflux (80–100°C).

- Products : 3-Chloro-2-(2-methylphenyl)quinazolin-4(3H)-one.

- Mechanism : The hydroxyl group is replaced by chlorine via nucleophilic substitution. POCl₃ acts as both a chlorinating agent and a dehydrating agent.

- Support : Analogous chlorination of 4(3H)-quinazolinones is well-documented .

Oxidation of the Hydroxyl Group

- Reagents : KMnO₄ or H₂O₂ in acidic/alkaline media.

- Products : Formation of a ketone (3-oxo derivative) or quinazoline-2,4-dione via radical intermediates.

- Notes : The hydroxyl group’s oxidation potential is influenced by resonance stabilization from the quinazolinone ring .

Reduction of the Quinazolinone Ring

- Reagents : NaBH₄, LiAlH₄, or catalytic hydrogenation (Pd/C).

- Products :

Alkylation and Acylation

The hydroxyl group undergoes nucleophilic reactions:

| Reaction Type | Reagents | Products | Conditions |

|---|---|---|---|

| Alkylation | Alkyl halides (R-X) | 3-Alkoxy-2-(2-methylphenyl)quinazolinone | K₂CO₃, DMF, 60–80°C |

| Acylation | Acetyl chloride (AcCl) | 3-Acetoxy derivative | Pyridine, RT, 12 hrs |

- Key Insight : Steric hindrance from the 2-methylphenyl group slows reaction kinetics compared to unsubstituted analogs .

Metal Complexation

The hydroxyl group and lactam oxygen act as chelating sites:

- Metals : Fe²⁺, Cu²⁺, Zn²⁺.

- Evidence :

- Applications : Potential use in catalytic oxidation or as metalloenzyme inhibitors .

Lactam–Lactim Tautomerism

- Equilibrium : The compound exists in equilibrium between lactam (3-hydroxy) and lactim (3-keto) forms (Figure 1) .

- Impact : Tautomerism enhances reactivity toward electrophiles at position 4.

Acid/Base-Mediated Ring Opening

- Conditions :

Photochemical and Thermal Stability

Scientific Research Applications

Anticonvulsant Activity

Quinazolinones, including 3-hydroxy-2-(2-methylphenyl)-4(3H)-quinazolinone, have been extensively studied for their anticonvulsant properties. Research indicates that these compounds can modulate neurotransmitter systems, particularly by enhancing GABAergic activity, which is crucial for seizure control. A study demonstrated that derivatives of quinazolinones exhibited significant anticonvulsant effects in animal models, suggesting their potential as therapeutic agents for epilepsy management .

Antibacterial Properties

The antibacterial activity of this compound has been investigated through structure-activity relationship studies. A notable discovery was made where derivatives with this core structure showed promising results against Staphylococcus aureus. In silico screening identified potent candidates that were further validated in vitro and in vivo, indicating their potential role in treating bacterial infections .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies utilizing various assays (e.g., ABTS and CUPRAC) indicated that certain derivatives possess significant antioxidant activity. The presence of hydroxyl groups in specific positions on the phenyl ring was found to enhance this activity, suggesting that modifications to the chemical structure can lead to improved efficacy in scavenging free radicals .

Antihyperlipidemic Effects

Research on the antihyperlipidemic effects of quinazolinones revealed that compounds like this compound significantly reduced serum cholesterol levels in hypercholesterolemic models. In a comparative study with bezafibrate, it was shown that these compounds could effectively lower total cholesterol and LDL-C levels, making them potential candidates for managing dyslipidemia .

Case Studies and Experimental Findings

Several case studies have documented the efficacy of this compound:

- Anticonvulsant Study : A study involving various quinazolinone derivatives demonstrated their ability to reduce seizure frequency in rodent models, establishing a correlation between structural modifications and enhanced pharmacological activity.

- Antibacterial Research : In vitro testing against multiple bacterial strains showed that derivatives with specific functional groups displayed higher antibacterial potency compared to traditional antibiotics.

- Antioxidant Evaluation : A series of experiments assessed the antioxidant capacity of different substitutions on the quinazolinone scaffold, concluding that specific hydroxyl placements significantly improved radical scavenging abilities.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-hydroxy-2-(2-methylphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. The hydroxy group and the quinazolinone core are crucial for its binding to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Derivatives and Their Activities

Key Observations:

Position 3 Hydroxyl Group: The hydroxyl group in the target compound correlates with antioxidant activity, as seen in phenolic 4(3H)-quinazolinones, which exhibit radical scavenging via hydrogen donation . This contrasts with 3-amino derivatives (e.g., 3-amino-6-hydroxy-2-methyl), which show enhanced antibacterial activity due to improved membrane penetration .

Position 2 Aromatic Substitutions : Aryl groups at position 2, such as 2-methylphenyl or 2-chlorophenyl, enhance lipophilicity and receptor binding. For example, 2-mercapto derivatives with 2-chlorophenyl substitutions demonstrate broad-spectrum antimicrobial activity .

Combined Substitutions: Derivatives with both 2- and 3-position modifications, such as UR-9825 (7-chloro, triazole), achieve isoform-specific enzyme inhibition (e.g., fungal CYP51) with nanomolar potency .

Pharmacological Comparisons

Anticancer and Anti-Inflammatory Activity:

- COX-2 Inhibition: Sulfonamide-substituted 2,3-disubstituted quinazolinones (e.g., p-benzene sulfonamide derivatives) show potent COX-2 inhibition (IC50: 0.8 µM) . The target compound’s hydroxyl group may reduce COX-2 affinity compared to sulfonamides but could contribute to antioxidant-mediated anti-inflammatory effects .

- Carbonic Anhydrase (CA) Inhibition : Hydroxyl and sulfonamide groups enhance CA isoform selectivity. For instance, Schiff base derivatives with sulfonamides inhibit hCA-II at IC50: 12 nM, whereas hydroxyl groups are less effective .

Antimicrobial and Antifungal Activity:

- The target compound’s 2-methylphenyl group may limit antifungal potency compared to UR-9825, which incorporates a triazole moiety for CYP450 binding . However, its hydroxyl group could synergize with other substituents for bacterial membrane disruption, as seen in thioglycolic acid derivatives .

Biological Activity

3-Hydroxy-2-(2-methylphenyl)-4(3H)-quinazolinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a quinazolinone core, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxy group and the quinazolinone structure facilitate binding to various enzymes and receptors, modulating biochemical pathways that lead to its observed effects. This includes inhibition of key enzymes involved in cancer progression and microbial resistance.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition:

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

The compound's efficacy against Gram-positive and Gram-negative bacteria highlights its potential as a lead compound for developing new antibiotics .

Anticancer Activity

The anticancer properties of this quinazolinone derivative have been explored in several studies. It has shown effectiveness in inducing apoptosis in cancer cell lines, particularly through the inhibition of the epidermal growth factor receptor (EGFR) pathway:

- Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer)

- Mechanism : Induction of apoptosis via extrinsic and intrinsic pathways

- Comparative Efficacy : More selective towards cancerous cells compared to standard chemotherapeutics like doxorubicin .

Antihyperlipidemic Effects

In animal models, particularly diabetic-hypercholesterolemic rats, treatment with this compound resulted in significant reductions in serum cholesterol levels:

| Treatment Group | Total Cholesterol Reduction (%) |

|---|---|

| Control (no treatment) | - |

| Quinazolinone | 39.93 |

| Dibromo-derivative | 41.41 |

| Iodo-derivative | 43.83 |

These results indicate its potential use in managing hyperlipidemia and related metabolic disorders .

Case Studies

- Antimicrobial Study : A study conducted on the antimicrobial properties of quinazolinones demonstrated that this compound significantly inhibited the growth of several pathogenic bacteria, suggesting its application in treating infections resistant to conventional antibiotics .

- Cancer Research : In vitro studies revealed that this compound effectively induces apoptosis in cancer cells by targeting specific signaling pathways associated with cell survival. The findings suggest a potential role in developing targeted cancer therapies .

Q & A

Q. Q1: What are the standard synthetic routes for 3-hydroxy-2-(2-methylphenyl)-4(3H)-quinazolinone, and how do reaction conditions influence yield and purity?

A1: Synthesis typically involves multi-step organic reactions starting from anthranilic acid derivatives. Key steps include:

- Cyclocondensation : Reacting anthranilic acid with acetic anhydride or acyl chlorides to form the quinazolinone core .

- Substituent Introduction : Alkylation or aryl substitution at the 2- and 3-positions using catalysts like anhydrous K₃PO₄ or Bi(TFA)₃–[nbp]FeCl₄ .

- Purification : Chromatography (e.g., silica gel) or recrystallization (ethanol/water mixtures) to isolate the target compound .

Critical Factors : Solvent choice (DMF for polar intermediates), temperature control (80–120°C), and catalyst selection impact yield (reported 40–75%) and purity (>95%) .

Q. Q2: How is the structural identity of this compound confirmed, and what analytical methods are most reliable?

A2: A combination of spectroscopic and chromatographic methods is used:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., 2-methylphenyl at C3 and hydroxyl at C3) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 281.1) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content matching theoretical values (±0.3% tolerance) .

Advanced Validation : X-ray crystallography resolves spatial conformation, as seen in analogs like 8-benzyloxy-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one .

Q. Q3: What preliminary biological screening models are used to assess its bioactivity?

A3: Initial screening often includes:

- Antimicrobial Assays : Broth microdilution (MIC against S. aureus, E. coli) .

- Anti-inflammatory Testing : Carrageenan-induced rat paw edema (oral dosing at 50 mg/kg) .

- Anticonvulsant Models : Maximal electroshock (MES) or pentylenetetrazole (PTZ) tests in rodents .

Key Metrics : IC₅₀ values for enzyme inhibition (e.g., COX-2) and ED₅₀ for in vivo efficacy .

Advanced Research Questions

Q. Q4: How do substitutions at the 2- and 3-positions of the quinazolinone core influence its biological activity?

A4:

- 2-Position Modifications :

- 3-Position Modifications :

- Bulky Aryl Groups (e.g., 2-methylphenyl): Increase metabolic stability but reduce solubility .

- Hydrophobic Substituents : Improve blood-brain barrier penetration for CNS targets (e.g., anticonvulsants) .

SAR Insights : 2-Styryl and 3-aryl substitutions synergize to enhance binding to GABA receptors or COX-2 .

Q. Q5: How can contradictory data on its cytotoxicity and neuroprotective effects be resolved?

A5: Contradictions arise from assay conditions and substituent variability:

- Cytotoxicity :

- Neuroprotection :

Q. Q6: What computational methods are employed to predict its mechanism of action and optimize derivatives?

A6:

- Docking Studies : Molecular docking (AutoDock Vina) identifies interactions with targets like EGFR-TK (binding energy = -9.2 kcal/mol) .

- QSAR Models : CoMFA analyses correlate 3-substituent hydrophobicity with anticonvulsant ED₅₀ (r² = 0.89) .

- ADMET Prediction : SwissADME predicts moderate BBB permeability (logBB = 0.3) and CYP3A4 inhibition risk .

Case Study : Optimization of 2-styryl derivatives for sEH inhibition (IC₅₀ = 0.5 nM) using free-energy perturbation (FEP) simulations .

Q. Q7: How can structural analogs address its poor aqueous solubility for in vivo applications?

A7: Strategies include:

- Prodrug Design : Phosphate esters at the 3-hydroxy group increase solubility (e.g., 10-fold in PBS) .

- Nanocarriers : Liposomal encapsulation (e.g., DSPC/cholesterol) improves bioavailability (AUC = 2.1× vs. free drug) .

- Co-crystallization : With cyclodextrins (e.g., β-CD) enhances dissolution rate (85% release in 30 min) .

Q. Notes

- Structural analogs and methodologies are prioritized from peer-reviewed studies (e.g., Eur J Med Chem, Bioorg Med Chem).

- Advanced FAQs integrate multi-disciplinary approaches (synthesis, computational modeling, in vivo testing).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.